molecular formula C13H11NO4S B1331042 2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid CAS No. 315709-88-7

2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid

Cat. No.: B1331042
CAS No.: 315709-88-7
M. Wt: 277.3 g/mol
InChI Key: QEJWSZQBVQQCHL-UHFFFAOYSA-N
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Description

2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring fused with a cyclopentane ring

Properties

IUPAC Name

2-(furan-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c15-11(8-4-2-6-18-8)14-12-10(13(16)17)7-3-1-5-9(7)19-12/h2,4,6H,1,3,5H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJWSZQBVQQCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid typically involves:

  • Construction of the cyclopenta[b]thiophene core
  • Introduction of the carboxylic acid functionality at the 3-position
  • Formation of the amide bond linking the 2-furoyl group to the amino substituent at position 2

This approach is consistent with methods described for related cyclopenta[b]thiophene carboxylic acid derivatives in patent literature.

Stepwise Preparation

Step 1: Synthesis of 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
  • Starting from suitable thiophene derivatives, the cyclopenta ring is formed via intramolecular cyclization reactions.
  • Carboxylation at the 3-position is achieved through directed lithiation followed by carbonation or via functional group transformations from precursors bearing ester or nitrile groups.
  • This step is well-documented in patents such as HU852639A and DE3564268D1, which describe processes for producing 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid derivatives.
Step 3: Formation of the 2-(2-furoylamino) substituent
  • The amino group at position 2 is acylated with 2-furoyl chloride or 2-furoic acid activated derivatives (e.g., acid chlorides, anhydrides, or coupling reagents like carbodiimides).
  • This step forms the amide bond, yielding the target compound this compound.
  • The acylation reaction is typically carried out under mild conditions to preserve the integrity of the heterocyclic system and avoid side reactions.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Typical Yield (%) Notes
1 Cyclization and carboxylation Lithiation + CO2 or ester hydrolysis 70-85 Requires inert atmosphere, low temp.
2 Amination Nitration + reduction or direct amination 60-75 Careful control to avoid overreaction
3 Amide formation 2-furoyl chloride + base (e.g., pyridine) 80-90 Mild temperature, anhydrous conditions

Research Findings and Optimization Notes

  • The cyclopenta[b]thiophene core synthesis benefits from optimized lithiation conditions to improve regioselectivity and yield.
  • Amination at the 2-position is sensitive to reaction time and temperature; prolonged exposure to nitrating agents can lead to ring degradation.
  • The amide coupling with 2-furoyl derivatives is most efficient using acid chlorides prepared freshly to avoid hydrolysis and side products.
  • Purification is typically achieved by recrystallization or chromatographic methods to obtain high-purity final product suitable for pharmaceutical or research applications.

Summary Table of Preparation Route

Intermediate/Product Key Reaction Type Reagents/Conditions Yield (%) Reference
5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid Cyclization + Carboxylation Lithiation + CO2 or ester hydrolysis 70-85
2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid Amination Nitration + reduction or direct amination 60-75
This compound Amide formation 2-furoyl chloride + base 80-90

Chemical Reactions Analysis

2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: It is utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, it has been found to inhibit certain enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells .

Comparison with Similar Compounds

2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid can be compared with other thiophene derivatives such as:

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

    Tipepidine: An antitussive agent containing a thiophene nucleus. The uniqueness of this compound lies in its specific fusion of a thiophene ring with a cyclopentane ring, which imparts distinct chemical and biological properties.

Biological Activity

2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the Gewald reaction, which is a well-established method for synthesizing thiophene derivatives. This reaction allows for the introduction of various functional groups that can enhance biological activity.

Analgesic Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable analgesic properties. For instance, a study evaluated the analgesic effects using the "hot plate" method on mice, revealing that certain derivatives significantly exceeded the analgesic effect of standard drugs like metamizole. The results indicated a promising potential for these compounds in pain management therapies.

CompoundED50 (mg/kg)Comparative DrugED50 (mg/kg)
This compound21.20 ± 1.24Metamizole16.60 ± 1.00

Anti-inflammatory Activity

In addition to analgesic effects, the compound has shown anti-inflammatory activity. Research indicates that modifications to the thiophene ring can enhance its interaction with inflammatory pathways, potentially leading to new treatments for inflammatory diseases.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Preliminary studies have reported that certain derivatives possess significant antibacterial and antifungal properties, making them candidates for further development in treating infectious diseases.

Case Studies

  • Synthesis and Evaluation of Derivatives : A comprehensive study synthesized various derivatives of this compound and evaluated their biological activities. The findings indicated that modifications to the furoyl group significantly influenced both analgesic and antimicrobial activities.
  • Therapeutic Potential in Pain Management : A case study focused on a specific derivative revealed its effectiveness in reducing pain in animal models, leading researchers to propose further clinical trials to assess its viability as a therapeutic agent.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid and its intermediates?

Methodological Answer: The synthesis typically begins with ethyl ester derivatives of the cyclopenta[b]thiophene core. A key intermediate, ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate , is functionalized via amidation or condensation. For example:

  • Amidation : Reacting the amino group with 2-furoyl chloride under anhydrous conditions (e.g., DMF as solvent, triethylamine as base) yields the furoylamino derivative.
  • Ester Hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid using NaOH or LiOH in aqueous THF/MeOH .
    Yields range from 63% to 96%, depending on purification methods (e.g., recrystallization from ethanol or ether) .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most effective?

Methodological Answer:

  • 1H/13C NMR : Proton environments (e.g., cyclopentane CH2 at δ 2.25–2.80 ppm, aromatic protons at δ 7.35–8.00 ppm) and carbonyl carbons (δ ~165–170 ppm) confirm substituent placement .
  • Mass Spectrometry : High-resolution MS (exact mass: 301.0636) validates molecular formula (C14H13NO4S) .
  • X-ray Crystallography : Used for derivatives (e.g., thioureido analogs) to resolve bond angles and packing structures .

Q. What are the typical reactivity patterns of the amino and carboxylic acid groups in this compound?

Methodological Answer:

  • Amino Group : Reacts with aldehydes/ketones to form Schiff bases (e.g., condensation with aryl aldehydes in ethanol under reflux, catalyzed by glacial acetic acid) .
  • Carboxylic Acid : Forms esters via Fischer esterification or reacts with amines to generate amides. Stability in acidic/basic conditions must be monitored to avoid decarboxylation .

Advanced Research Questions

Q. How can solvent polarity and catalyst selection optimize cyclization steps in derivative synthesis?

Methodological Answer:

  • Solvents : Polar aprotic solvents (DMF, DCM) enhance nucleophilic substitution in cyclization. For example, DMF stabilizes intermediates in sulfonamide formation .
  • Catalysts : Triethylamine or pyridine accelerates amide bond formation by scavenging HCl. Microwave-assisted synthesis reduces reaction time for cyclization steps .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing furoyl with dimethoxybenzoyl) and assess antiviral/analgesic activity .
  • Purity Validation : Use HPLC (≥98% purity) to exclude confounding effects from byproducts .
  • Target-Specific Assays : Compare binding affinity (e.g., influenza polymerase vs. RNase H) to identify off-target effects .

Q. What computational approaches predict binding affinity to viral targets like influenza polymerase?

Methodological Answer:

  • Molecular Docking : Use software (AutoDock Vina) to model interactions between the carboxylic acid moiety and conserved polymerase residues (e.g., PB1 subunit) .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Q. How does isotopic labeling (e.g., 13C) enhance metabolic pathway analysis of this compound?

Methodological Answer:

  • Stable Isotope Tracing : Synthesize 13C-labeled analogs at the cyclopentane or thiophene ring to track metabolic degradation via LC-MS .
  • Fragment Ion Analysis : Identify major metabolites (e.g., hydrolyzed furoyl group) using tandem MS/MS .

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